N-Me-His-Ome HCl

Description

BenchChem offers high-quality N-Me-His-Ome HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Me-His-Ome HCl including the price, delivery time, and more detailed information at info@benchchem.com.

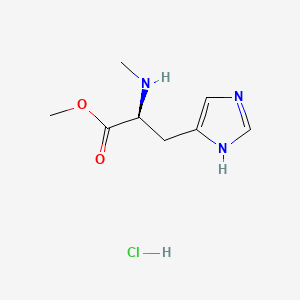

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl (2S)-3-(1H-imidazol-5-yl)-2-(methylamino)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2.ClH/c1-9-7(8(12)13-2)3-6-4-10-5-11-6;/h4-5,7,9H,3H2,1-2H3,(H,10,11);1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMEMVRNBUHETIW-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC1=CN=CN1)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H](CC1=CN=CN1)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60718492 | |

| Record name | Methyl N-methyl-L-histidinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118384-75-1 | |

| Record name | Methyl N-methyl-L-histidinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Nα-Methyl-L-histidine Methyl Ester Hydrochloride (N-Me-His-Ome HCl)

This guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and handling of Nα-Methyl-L-histidine Methyl Ester Hydrochloride (N-Me-His-Ome HCl). It is intended for researchers, chemists, and drug development professionals who utilize this versatile amino acid derivative in their work. The narrative combines fundamental chemical principles with practical, field-proven insights to facilitate its effective use in research and development.

Molecular Overview and Physicochemical Properties

Nα-Methyl-L-histidine methyl ester hydrochloride is a derivative of the essential amino acid L-histidine, modified at two key positions: methylation of the alpha-amino group and esterification of the carboxyl group. These modifications fundamentally alter its chemical behavior compared to the parent amino acid, making it a valuable building block in peptide synthesis and a tool for biochemical studies.[1]

The presence of the hydrochloride salt is crucial for the compound's stability and handling. It protonates the basic nitrogen centers, primarily the alpha-amino group, rendering the molecule as a stable, crystalline solid that is less susceptible to degradation and easier to weigh and handle accurately than its free base counterpart.

Chemical Structure

The structure incorporates a chiral center at the alpha-carbon, a secondary amine, a methyl ester, and the characteristic imidazole side chain of histidine.

Caption: Chemical structure of Nα-Methyl-L-histidine Methyl Ester Hydrochloride.

Core Physicochemical Data

The key properties of N-Me-His-Ome HCl are summarized below. These values are critical for experimental design, including reaction setup, purification, and formulation.

| Property | Value | Source / Justification |

| CAS Number | 118384-75-1 | [1] |

| Molecular Formula | C₈H₁₃N₃O₂·HCl | [1] |

| Molecular Weight | 219.67 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Purity | Typically ≥99% (by TLC) | [1] |

| Storage Conditions | Store at ≤-4°C, desiccated | [1] |

| Predicted pKa (α-amino) | ~7.5 - 8.5 | Estimated based on secondary amine pKa values, lowered by the ester group's electron-withdrawing effect. |

| Predicted pKa (imidazole) | ~6.0 - 6.5 | Consistent with the pKa of the histidine side chain. |

| Solubility | Soluble in water and methanol. Limited solubility in less polar organic solvents like dichloromethane and ethyl acetate. | Based on the salt form and polar functional groups. |

Synthesis and Purification

The synthesis of N-Me-His-Ome HCl is not trivial due to the multiple nucleophilic sites on the histidine precursor. A robust and selective synthetic strategy is required to achieve methylation at the α-amino position without affecting the imidazole ring nitrogens. The most reliable method involves a two-step process starting from commercially available L-histidine methyl ester dihydrochloride.

Proposed Synthetic Workflow

The workflow involves protection of the side chain, selective N-methylation, and subsequent deprotection. A more direct, albeit potentially lower-yielding, method is reductive amination. Below is a diagram of a common laboratory-scale synthesis strategy.

Caption: Proposed workflow for the synthesis of N-Me-His-Ome HCl.

Detailed Experimental Protocol: Reductive Amination

This protocol offers a more direct route, though optimization may be required to minimize side products. It leverages the formation of an imine from the primary amine and formaldehyde, followed by in-situ reduction.

Materials:

-

L-Histidine methyl ester dihydrochloride (1.0 eq)

-

Formaldehyde (37% in H₂O, 1.1 eq)

-

Sodium cyanoborohydride (NaBH₃CN, 1.5 eq)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diethyl ether

-

HCl (2M in diethyl ether)

Procedure:

-

Neutralization: Suspend L-Histidine methyl ester dihydrochloride (1.0 eq) in a mixture of DCM and MeOH (10:1 v/v). Cool the suspension to 0°C in an ice bath.

-

Base Addition: Slowly add triethylamine (2.2 eq) to neutralize the hydrochloride salts and liberate the free amine. Stir for 20 minutes at 0°C. Causality Note: Complete neutralization is essential for the subsequent nucleophilic attack on formaldehyde.

-

Imine Formation: Add aqueous formaldehyde (1.1 eq) dropwise to the solution while maintaining the temperature at 0°C. Stir for 1 hour.

-

Reduction: Add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes. Expertise Note: NaBH₃CN is a mild reducing agent that selectively reduces the iminium ion in the presence of the aldehyde, minimizing over-alkylation.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Extract the aqueous layer three times with DCM. Combine the organic layers, wash with brine, dry over MgSO₄, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a DCM/MeOH gradient.

-

Salt Formation: Dissolve the purified free base in a minimal amount of anhydrous diethyl ether. Add 2M HCl in diethyl ether dropwise with stirring until precipitation is complete.

-

Isolation: Collect the resulting white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield N-Me-His-Ome HCl.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. This self-validating system ensures that the material meets the required specifications for downstream applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation of N-Me-His-Ome HCl. The predicted chemical shifts provide a benchmark for analysis.[2][3]

Predicted ¹H NMR Spectrum (500 MHz, D₂O):

-

δ ~8.4 ppm (s, 1H): Imidazole C2-H. This proton is the most downfield due to the electron-withdrawing nature of the two adjacent nitrogen atoms.

-

δ ~7.2 ppm (s, 1H): Imidazole C5-H.

-

δ ~4.1 ppm (t, 1H): Alpha-proton (Cα-H). Appears as a triplet due to coupling with the two diastereotopic beta-protons.

-

δ ~3.8 ppm (s, 3H): Methyl ester protons (O-CH₃).

-

δ ~3.2 ppm (dd, 2H): Beta-protons (Cβ-H₂). These protons are diastereotopic and will appear as a complex multiplet, likely a doublet of doublets.

-

δ ~2.8 ppm (s, 3H): N-methyl protons (N-CH₃).

Predicted ¹³C NMR Spectrum (125 MHz, D₂O):

-

δ ~172 ppm: Ester carbonyl carbon (C=O).

-

δ ~135 ppm: Imidazole C2.

-

δ ~130 ppm: Imidazole C4.

-

δ ~118 ppm: Imidazole C5.

-

δ ~62 ppm: Alpha-carbon (Cα).

-

δ ~53 ppm: Methyl ester carbon (O-CH₃).

-

δ ~35 ppm: N-methyl carbon (N-CH₃).

-

δ ~27 ppm: Beta-carbon (Cβ).

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is ideal for this polar molecule.

-

Expected [M+H]⁺: 200.12 (for the free base C₈H₁₅N₃O₂)

-

Fragmentation Pattern: Key fragments would arise from the loss of the methoxycarbonyl group (-59 Da) and cleavage of the Cα-Cβ bond.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of N-Me-His-Ome HCl. Due to its polar nature, a specialized chromatographic method is recommended.[4][5]

Protocol for Purity Analysis:

-

Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., 150 mm x 4.6 mm, 3.5 µm). Justification: HILIC provides superior retention and separation for highly polar analytes that are poorly retained on traditional reversed-phase columns.[4]

-

Mobile Phase A: Acetonitrile with 0.1% Formic Acid

-

Mobile Phase B: Water with 0.1% Formic Acid

-

Gradient: Start at 95% A, decrease to 70% A over 15 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection: UV at 210 nm.

-

Sample Preparation: Accurately weigh ~1 mg of N-Me-His-Ome HCl and dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B. Filter through a 0.22 µm syringe filter before injection.[4]

Chemical Reactivity and Stability

The chemical properties of N-Me-His-Ome HCl are dictated by its three primary functional groups: the secondary amine, the methyl ester, and the imidazole side chain.

Reactivity of Functional Groups

-

α-Amino Group: As a secondary amine, the N-methyl group is less nucleophilic than the primary amine of the parent L-histidine methyl ester due to steric hindrance. It will still undergo reactions typical of secondary amines, such as acylation in peptide coupling, but may require more forceful coupling reagents or longer reaction times.

-

Ester Group: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield Nα-Methyl-L-histidine. Base-catalyzed hydrolysis (saponification) is typically rapid, while acid-catalyzed hydrolysis requires harsher conditions (e.g., strong acid and heat).

-

Imidazole Side Chain: The imidazole ring is weakly basic and can act as a nucleophile or a general base catalyst in reactions. It is also a key ligand for coordinating with metal ions.

Key Stability Concern: Diketopiperazine Formation

A critical and often overlooked aspect of handling amino acid esters, particularly N-methylated ones, is their propensity to undergo intramolecular cyclization to form diketopiperazines (DKPs).[6] This is especially prevalent when the N-terminus is deprotected (i.e., in its free base form) or under basic conditions.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. HPLC Method for Separation of Histidine, Histidine Methyl Ester and Histidine lauryl Ester on BIST B+ Column | SIELC Technologies [sielc.com]

- 6. rsc.org [rsc.org]

A Comprehensive Technical Guide to the Synthesis and Characterization of N-methyl-L-histidine Methyl Ester Hydrochloride

Abstract

N-methyl-L-histidine methyl ester hydrochloride is a pivotal derivative of the essential amino acid L-histidine, serving as a valuable building block in peptide synthesis and as a crucial tool in biochemical and pharmaceutical research.[1] Its unique structure, featuring a methylated imidazole side chain and a protected carboxylic acid, allows for precise investigations into protein function, enzyme mechanisms, and the development of novel therapeutic agents targeting histamine-related pathways.[1] This guide provides an in-depth, field-proven methodology for the synthesis and rigorous characterization of N-methyl-L-histidine methyl ester hydrochloride, designed for researchers, chemists, and professionals in drug development. The protocols herein are structured to ensure reproducibility, high purity, and comprehensive validation of the final compound.

Strategic Importance and Applications

The strategic methylation of the histidine ring and esterification of the carboxyl group imparts specific chemical properties that are highly advantageous in several scientific domains:

-

Peptide Synthesis: The compound is a key intermediate for incorporating N-methyl-histidine residues into peptide chains.[2] N-methylation can enhance peptide stability by protecting against enzymatic degradation and can modulate the peptide's conformational properties and biological activity.

-

Biochemical Research: As a stable analogue of histidine, it is instrumental in studying histidine metabolism, protein synthesis, and the functional role of histidine residues in enzymes.[1]

-

Drug Development: Its ability to interact with biological targets makes it a candidate for developing new drugs, particularly in neurology and cardiology, where histamine pathways are significant.[1]

The Synthetic Pathway: A Multi-Step Approach

The synthesis of N-methyl-L-histidine methyl ester hydrochloride is a multi-step process that requires careful control over reaction conditions to ensure regioselectivity and preserve the chiral integrity of the L-enantiomer. The general strategy involves the protection of reactive functional groups, followed by selective methylation and subsequent deprotection.

Rationale for the Synthetic Strategy

The chosen pathway prioritizes a logical sequence of protection and modification. L-histidine possesses three reactive sites: the carboxylic acid, the α-amino group, and the imidazole side chain. To achieve selective methylation on the imidazole ring, the more nucleophilic α-amino group and the carboxylic acid must be masked.

-

Esterification: The carboxylic acid is first converted to a methyl ester. This not only protects the carboxyl group but also increases the solubility of the starting material in organic solvents.

-

α-Amino Group Protection: The α-amino group is then protected, typically with a Boc (tert-butyloxycarbonyl) group. This is a critical step to prevent Nα-methylation in the subsequent step, thereby directing the methylation exclusively to the imidazole ring.

-

Imidazole N-Methylation: With the other functional groups masked, the imidazole ring can be selectively methylated.

-

Deprotection and Salt Formation: Finally, the α-amino protecting group is removed, and the molecule is converted to its hydrochloride salt to enhance stability and ease of handling.

Visualizing the Synthetic Workflow

Caption: Synthetic pathway for N-methyl-L-histidine methyl ester hydrochloride.

Detailed Experimental Protocols

Protocol 2.3.1: Esterification of L-Histidine to L-Histidine Methyl Ester Dihydrochloride

-

Causality: Thionyl chloride (SOCl₂) in methanol is a classic and highly efficient method for esterifying amino acids. It reacts with methanol to form methyl sulfite and HCl in situ. The generated HCl protonates the carboxylic acid, making it more electrophilic for attack by methanol, and also forms the stable dihydrochloride salt of the product.

-

Suspend L-histidine (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add thionyl chloride (2.2 equivalents) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, then heat to reflux for 4-6 hours. The solution should become clear.

-

Monitor the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture and evaporate the solvent under reduced pressure to obtain a white solid.

-

Wash the solid with cold diethyl ether to remove any residual impurities and dry under vacuum. The product, L-histidine methyl ester dihydrochloride, is typically used in the next step without further purification.[3]

Protocol 2.3.2: Protection of the α-Amino Group

-

Causality: The Boc group is an ideal protecting group here due to its stability under the basic conditions required for the subsequent methylation step and its ease of removal under acidic conditions that are orthogonal to the other functional groups.

-

Dissolve L-histidine methyl ester dihydrochloride (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

-

Add a base, such as triethylamine (TEA) or sodium bicarbonate (NaHCO₃) (at least 2 equivalents), to neutralize the hydrochloride salts and deprotonate the α-amino group.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, perform an aqueous workup to remove salts and excess reagents. Extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Nα-Boc-L-histidine methyl ester.[4]

Protocol 2.3.3: N-Methylation of the Imidazole Ring

-

Causality: A strong base like sodium hydride (NaH) is used to deprotonate the imidazole ring, creating a nucleophilic nitrogen that readily attacks the methylating agent (methyl iodide). The choice of solvent (anhydrous THF or DMF) is critical to ensure a water-free environment, as NaH reacts violently with water.

-

Dissolve Nα-Boc-L-histidine methyl ester (1 equivalent) in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C.

-

Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise. Caution: Hydrogen gas is evolved.

-

Stir the mixture at 0°C for 30 minutes.

-

Add methyl iodide (MeI, 1.5 equivalents) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by TLC.

-

Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the product into an organic solvent, wash the organic layer with brine, dry over sodium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel.

Protocol 2.3.4: Deprotection and Hydrochloride Salt Formation

-

Causality: A strong acid, such as HCl in an anhydrous organic solvent (e.g., dioxane or diethyl ether), is used to cleave the acid-labile Boc group. The use of an anhydrous solvent ensures the formation of the hydrochloride salt without causing hydrolysis of the methyl ester.

-

Dissolve the purified Nα-Boc-N-methyl-L-histidine methyl ester in a minimal amount of anhydrous dioxane or ethyl acetate.

-

Cool the solution to 0°C.

-

Bubble dry HCl gas through the solution or add a commercially available solution of HCl in dioxane (e.g., 4M) until the solution is saturated.

-

Stir the mixture at 0°C for 1 hour and then at room temperature for an additional 2-4 hours.

-

The product will typically precipitate as a white solid.

-

Collect the solid by filtration, wash with cold diethyl ether to remove any non-polar impurities, and dry under vacuum to yield the final product, N-methyl-L-histidine methyl ester hydrochloride.[1]

Comprehensive Characterization

Rigorous analytical characterization is essential to confirm the structure, identity, and purity of the synthesized compound. A self-validating system of analysis involves correlating data from multiple orthogonal techniques.

Summary of Expected Analytical Data

| Parameter | Technique | Expected Result |

| Identity/Structure | ¹H & ¹³C NMR | Characteristic shifts for imidazole, α-carbon, methyl ester, and N-methyl protons/carbons. |

| Molecular Weight | Mass Spectrometry | Molecular ion peak corresponding to the free base [M+H]⁺ at m/z 184.1. |

| Purity | TLC / HPLC | ≥99% purity with a single major spot/peak.[1] |

| Appearance | Visual Inspection | White to off-white powder.[1][2] |

| Chiral Integrity | Chiral HPLC | Confirmation of the L-enantiomer. |

Characterization Methodologies

Protocol 3.2.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To provide an unambiguous structural confirmation of the molecule.

-

Procedure:

-

Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra.

-

Expected ¹H NMR Signals (in D₂O):

-

~8.3 ppm (singlet, 1H, C2-H of imidazole)

-

~7.0 ppm (singlet, 1H, C5-H of imidazole)

-

~4.3 ppm (triplet, 1H, α-CH)

-

~3.7 ppm (singlet, 3H, N-CH₃)

-

~3.7 ppm (singlet, 3H, O-CH₃)

-

~3.1 ppm (doublet of doublets, 2H, β-CH₂)

-

-

Note: The exact chemical shifts can vary slightly depending on the solvent and pH.[5]

-

Protocol 3.2.2: Mass Spectrometry (MS)

-

Purpose: To confirm the molecular weight and elemental formula.

-

Procedure:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water).

-

Analyze using Electrospray Ionization (ESI) in positive ion mode.

-

Expected Result: A prominent peak for the protonated molecular ion [M+H]⁺ at m/z 184.108, corresponding to the free base formula C₈H₁₃N₃O₂.[6] High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within 5 ppm.

-

Protocol 3.2.3: Chiral Purity Analysis

-

Purpose: To ensure that no racemization occurred during the synthesis.

-

Procedure:

-

Develop an HPLC method using a chiral stationary phase (e.g., a cyclodextrin- or cellulose-based column).

-

Analyze the synthesized sample and compare its retention time to that of a racemic standard or the corresponding D-enantiomer if available.

-

Expected Result: A single major peak corresponding to the L-enantiomer, with the D-enantiomer below the limit of detection.[7]

-

Visualizing the Characterization Workflow

Caption: Workflow for the analytical validation of the final product.

Safety, Handling, and Storage

-

Safety: While specific GHS data for this exact compound is limited, related compounds like L-histidine methyl ester dihydrochloride are known to cause skin and serious eye irritation.[3] Always handle the compound in a fume hood wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of the powder and contact with skin and eyes.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage at ≤-4°C is recommended.[1]

Conclusion

This guide has detailed a robust and verifiable pathway for the synthesis and characterization of N-methyl-L-histidine methyl ester hydrochloride. By understanding the causality behind each experimental step—from the strategic protection of functional groups to the multi-faceted analytical validation—researchers can confidently produce and verify this important chemical tool. The successful application of these protocols will yield a high-purity compound ready for its intended use in advancing peptide chemistry, biochemical analysis, and pharmaceutical development.

References

- Google Patents. (CN108997187A). A kind of preparation method of N (π)-methyl-L-histidine derivative and its application in synthesis whale carnosine.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7020092, N'-Methyl-L-histidine methyl ester. Retrieved from [Link]

-

ResearchGate. (n.d.). A convenient synthesis of L-1-methylhistidine and L-1-ethylhistidine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2723645, Methyl L-histidinate dihydrochloride. Retrieved from [Link]

-

Wikipedia. (n.d.). Histidine methyl ester. Retrieved from [Link]

- Google Patents. (EP0962453A1). Histidine derivatives, process for their preparation and their uses.

-

National Center for Biotechnology Information. (2019). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structure and ¹H NMR spectra of (a) L-histidine methyl ester.... Retrieved from [Link]

-

KAERI. (n.d.). Facile Synthesis of Histidine Derivatives for fac-[M(CO)3] precursor [M= Tc, Re]. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Methyl L-histidinate dihydrochloride | C7H13Cl2N3O2 | CID 2723645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. kns.org [kns.org]

- 5. 1-Methyl-L-histidine(332-80-9) 1H NMR spectrum [chemicalbook.com]

- 6. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 7. Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Stability of N-Methyl-Histidine-Methylester Hydrochloride (N-Me-His-OMe HCl) in Diverse Solvent Systems

Abstract

N-Methyl-Histidine-Methylester Hydrochloride (N-Me-His-OMe HCl) is a modified amino acid derivative with increasing significance in biochemical research and pharmaceutical development.[1] Its utility as a research tool, particularly in studies of protein synthesis and enzyme activity, necessitates a thorough understanding of its fundamental physicochemical properties.[1] This technical guide provides an in-depth analysis of the solubility and stability of N-Me-His-OMe HCl. We will explore the theoretical principles governing its behavior in various solvents, present detailed experimental protocols for empirical assessment, and discuss the critical interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals who require a robust framework for handling, formulating, and analyzing this compound to ensure experimental reproducibility and integrity.

Introduction: The Scientific Imperative

The reliability of any experimental outcome is fundamentally linked to the integrity of the reagents used. For a compound like N-Me-His-OMe HCl, a derivative of the biologically crucial amino acid histidine, understanding its behavior in solution is not merely a procedural formality but a scientific necessity.[2] Histidine residues play pivotal roles in enzyme catalysis and protein structure, and derivatives like N-Me-His-OMe HCl are instrumental in probing these functions.[1][2]

However, the introduction of a methyl ester and an N-methyl group, along with its formulation as a hydrochloride salt, creates a molecule with a nuanced physicochemical profile. Its solubility dictates the achievable concentration in a given system, while its stability determines the timeframe over which the compound remains intact and active. Neglecting these parameters can lead to failed experiments, misleading data, and irreproducible results. This guide serves as a comprehensive resource to mitigate these risks by providing both the theoretical foundation and the practical methodologies for characterizing the solubility and stability of N-Me-His-OMe HCl.

Physicochemical Landscape of N-Me-His-OMe HCl

To predict and understand the solubility and stability of N-Me-His-OMe HCl, we must first dissect its molecular structure.

-

The Histidine Core: The imidazole side chain of histidine is a key feature, with a pKa of approximately 6.0.[3] This means its charge state is highly dependent on the pH of the solution. Below pH 6, the imidazole ring is predominantly protonated and carries a positive charge, enhancing its polarity and potential for hydrogen bonding.[3]

-

The Methyl Ester Group (-OMe): The esterification of the carboxylic acid group removes a potential negative charge and introduces a hydrophobic methyl group. This modification generally decreases aqueous solubility compared to the parent amino acid but can increase solubility in organic solvents.[4] Critically, this ester linkage is a primary site of potential hydrolytic degradation.

-

The N-Methyl Group (-N-Me): Methylation on the imidazole ring can influence its pKa and steric profile, potentially altering its interaction with solvents and other molecules.

-

The Hydrochloride Salt (HCl): The compound is supplied as a hydrochloride salt, which significantly enhances its solubility in water and other polar solvents. In solution, it dissociates into the protonated N-Me-His-OMe cation and a chloride anion.

The interplay of the charged amine group, the pH-dependent imidazole ring, and the hydrophobic methyl ester dictates a complex amphiphilic character, making solvent selection a critical variable.

The Role of the Solvent: A Mechanistic Perspective

The choice of solvent is the single most important factor controlling the solubility and stability of a solute. Solvents are not passive vehicles; they are active participants in a dynamic equilibrium.

Solvent Properties and Their Impact on Solubility

The principle of "like dissolves like" is a useful heuristic, but a deeper understanding requires considering specific solvent parameters:

-

Polarity and Dielectric Constant: Highly polar solvents like water, methanol, and DMSO are effective at solvating the charged amine and protonated imidazole groups of N-Me-His-OMe HCl. The high dielectric constant of water is particularly effective at shielding the electrostatic interactions between the ions, facilitating dissolution.

-

Hydrogen Bonding Capacity: Protic solvents (e.g., water, methanol) can act as both hydrogen bond donors and acceptors, readily interacting with the amine and imidazole nitrogens and the ester carbonyl group. Aprotic polar solvents (e.g., DMSO, DMF) can only accept hydrogen bonds, which still allows for favorable interactions.

-

Solvent Acidity/Basicity: The inherent pH of the solvent system will directly impact the protonation state of the imidazole ring, thereby influencing solubility. Basic solvents can deprotonate the molecule, potentially reducing its solubility if the neutral form is less soluble.

Solvent Influence on Chemical Stability

Solvents can directly participate in degradation reactions:

-

Hydrolysis: Protic solvents, especially water, can act as nucleophiles, attacking the electrophilic carbonyl carbon of the methyl ester. This reaction is catalyzed by both acid and base.[5][6] Therefore, the stability of the ester is expected to be lowest at pH extremes.

-

Oxidation: While the imidazole ring is generally stable, it can be susceptible to oxidation, particularly in the presence of reactive oxygen species, which may be promoted by certain solvent conditions or contaminants.[7]

A Practical Guide to Solubility Assessment

Determining the solubility of N-Me-His-OMe HCl is a critical first step for any application. Both kinetic and thermodynamic solubility assays provide valuable, albeit different, information.

Experimental Workflow: Thermodynamic Solubility Determination

This protocol determines the equilibrium solubility of the compound.

Caption: Workflow for Thermodynamic Solubility Assay.

Step-by-Step Methodology

-

Stock Solution Preparation: Prepare a concentrated stock solution of N-Me-His-OMe HCl in a solvent in which it is freely soluble, such as DMSO (e.g., 10 mg/mL).

-

Aliquoting: Dispense a precise volume of the stock solution into multiple vials. This ensures the starting amount of solid in each vial is identical.

-

Solvent Evaporation: Remove the stock solvent completely using a centrifugal evaporator (SpeedVac) or a gentle stream of nitrogen gas. This leaves a thin film of the solid compound.

-

Causality Insight: This "solid starting point" is crucial for determining thermodynamic solubility. Adding a small amount of a concentrated stock to the test solvent (a common shortcut) measures kinetic solubility, which can often overestimate the true equilibrium value.

-

-

Addition of Test Solvents: Add a fixed volume of each test solvent (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, acetonitrile) to the vials.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours. This allows the system to reach equilibrium between the dissolved and undissolved compound.

-

Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any undissolved solid.

-

Sample Collection: Carefully remove an aliquot of the clear supernatant.

-

Concentration Analysis: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard curve prepared from the stock solution is required for quantification.

Illustrative Data Presentation

The results should be summarized in a clear, comparative format.

Table 1: Illustrative Thermodynamic Solubility of N-Me-His-OMe HCl at 25°C

| Solvent System | Dielectric Constant (approx.) | Solubility (mg/mL) | Qualitative Assessment |

| Deionized Water | 80 | > 50 | Very Soluble |

| PBS, pH 7.4 | 80 | > 50 | Very Soluble |

| Methanol | 33 | ~25 | Soluble |

| Ethanol | 24 | ~10 | Sparingly Soluble |

| Acetonitrile | 37 | < 1 | Slightly Soluble |

| Dichloromethane | 9 | < 0.1 | Insoluble |

A Framework for Stability Assessment

Stability testing provides evidence on how the quality of a substance varies over time under the influence of environmental factors like pH, temperature, and light.[8] For N-Me-His-OMe HCl, the primary concerns are hydrolysis of the methyl ester and potential degradation of the imidazole ring. Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[9][10][11]

Potential Degradation Pathways

Understanding the likely chemical transformations is key to designing effective stability studies.

Caption: Primary Degradation Pathways for N-Me-His-OMe.

-

Ester Hydrolysis: This is the most probable degradation pathway in aqueous solutions.[6][12] It results in the formation of N-Methyl-Histidine and methanol. The reaction rate is highly pH-dependent, typically accelerating under both acidic and basic conditions.[5]

-

Oxidation: The imidazole ring can be susceptible to oxidative degradation, especially in the presence of trace metal ions or upon exposure to light.[7] This can lead to various oxidized products, including those involving the formation of a 2-oxo-imidazole moiety.

Experimental Workflow: Forced Degradation Study

This workflow, guided by ICH principles, systematically evaluates the compound's stability under stress conditions.[8][13][14]

Caption: Workflow for a Forced Degradation Study.

Step-by-Step Methodology

-

Method Development: Before starting the study, develop a stability-indicating HPLC method. This is a method capable of separating the intact N-Me-His-OMe HCl from all potential degradation products.[13] Reversed-phase HPLC with a C18 column is a common starting point.[15][16] Mass spectrometry (LC-MS) is invaluable for identifying the mass of any degradants formed.

-

Trustworthiness Pillar: A method is only "stability-indicating" if you can prove it. This involves co-injecting stressed and unstressed samples to demonstrate that degradation peaks do not co-elute with the main peak.

-

-

Sample Preparation: Prepare solutions of N-Me-His-OMe HCl (e.g., 1 mg/mL) in the chosen stress media.

-

Stress Conditions: Expose the samples to a range of conditions as outlined in the workflow diagram.[9]

-

Acid Hydrolysis: 0.1 M HCl at 60°C.

-

Base Hydrolysis: 0.1 M NaOH at 40°C (often requires milder conditions than acid).

-

Oxidation: 3% H₂O₂ at room temperature.

-

Thermal: 80°C (test both solid material and a solution in a neutral solvent like water).

-

Photostability: Expose to light according to ICH Q1B guidelines.

-

-

Time Points: Sample from each condition at appropriate time points (e.g., 0, 2, 4, 8, 24 hours). The goal is to achieve 5-20% degradation to clearly observe the degradation products without completely consuming the parent compound.

-

Quenching: Stop the degradation reaction at each time point. For acid/base samples, this involves neutralization.

-

Analysis: Analyze all samples by the stability-indicating HPLC method. Quantify the percentage of N-Me-His-OMe HCl remaining and the percentage area of each degradation product.

Illustrative Data Presentation

Table 2: Illustrative Forced Degradation Results for N-Me-His-OMe HCl (% Remaining after 24h)

| Condition | % Parent Remaining | Major Degradant Peak (RT, min) | Postulated Identity |

| 0.1 M HCl, 60°C | 85.2% | 3.1 min | N-Me-His-OH |

| 0.1 M NaOH, 40°C | 78.9% | 3.1 min | N-Me-His-OH |

| 3% H₂O₂, RT | 92.5% | 4.5 min | Oxidized Species |

| 80°C in Water | 98.1% | 3.1 min | N-Me-His-OH (minor) |

| ICH Photostability | 99.5% | - | No significant degradation |

Synthesis and Best Practices

Based on the theoretical framework and experimental approaches, we can establish best practices for working with N-Me-His-OMe HCl.

-

Solvent Selection for Stock Solutions: For maximum stability, prepare stock solutions in aprotic, polar organic solvents like high-purity DMSO or DMF. These solvents minimize the risk of hydrolysis.[17] Aliquot and store frozen (-20°C or -80°C) to prevent degradation from repeated freeze-thaw cycles.

-

Aqueous Buffers: When preparing aqueous solutions, use freshly prepared buffers. The ideal pH for stability is likely to be mildly acidic (e.g., pH 4-6), where the rate of both acid- and base-catalyzed hydrolysis is minimized. The protonated imidazole ring at this pH may also lend stability.[3] Avoid highly acidic or alkaline buffers for prolonged storage.

-

Working with Histidine: Histidine and its derivatives are known to act as stabilizers in some formulations, in part by shielding hydrophobic regions and preventing aggregation.[18][19][20][21] However, they can also interact with trace metals, which may catalyze oxidative degradation.[22] Using high-purity water and chelating agents like EDTA in buffers can be a prudent measure if oxidation is a concern.

-

Analytical Diligence: Always use a well-characterized, stability-indicating analytical method to confirm the purity of your working solutions, especially if they have been stored for any length of time. What is in the vial today may not be what was there yesterday.

Conclusion

N-Methyl-Histidine-Methylester Hydrochloride is a molecule of significant utility, but its chemical nature demands a rigorous and informed approach to its handling. Its solubility is governed by the polarity and hydrogen-bonding characteristics of the solvent, with high solubility observed in polar protic solvents. Its primary liability is the methyl ester, which is susceptible to pH-dependent hydrolysis. By employing the systematic experimental protocols for solubility and stability assessment detailed in this guide, researchers can generate reliable data, ensure the integrity of their experiments, and confidently advance their scientific objectives.

References

-

Imidazole - Wikipedia. Available from: [Link]

-

Stability-indicating methods for peptide drug analysis - AMSbiopharma. Available from: [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation - BioProcess International. Available from: [Link]

-

The Kinetics of the Acid-Catalyzed Hydrolysis of the Methyl Esters of Cyclo-hexanedicarboxylic Acids - ACS Publications. Available from: [Link]

-

N'-Methyl-L-histidine methyl ester - PubChem. Available from: [Link]

-

ICH Q1A(R2) Stability testing of new drug substances and products - European Medicines Agency. Available from: [Link]

-

The Solubility of Peptide Intermediates in Organic Solvents. Solubilizing Potential of Hexafluoro-2-propanol - ResearchGate. Available from: [Link]

-

Selective oxidation of imidazole ring in histidine residues by the ascorbic acid-copper ion system - PubMed. Available from: [Link]

-

The Kinetics of the Alkaline Hydrolysis of Esters ancl Amides of - RSC Publishing. Available from: [Link]

-

Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models - ACS Publications. Available from: [Link]

-

Q1A(R2) Guideline - ICH. Available from: [Link]

-

Nα-Methyl-L-histidine methyl ester hydrochloride - Chem-Impex. Available from: [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review - National Institutes of Health (NIH). Available from: [Link]

-

HPLC Analysis Methods for Peptide Characterization - Biovera. Available from: [Link]

-

Histidine - Wikipedia. Available from: [Link]

-

Forced Degradation Studies | ICH Stability Testing - BioPharmaSpec. Available from: [Link]

-

Influence of Histidine on the Stability and Physical Properties of a Fully Human Antibody in Aqueous and Solid Forms - ResearchGate. Available from: [Link]

-

HPLC Tech Tip: Approach to Peptide Analysis - Phenomenex. Available from: [Link]

-

The Kinetics of the Base-catalyzed Hydrolysis of the Methyl Esters of Cyclahexanedicarboxylic Acids - American Chemical Society. Available from: [Link]

-

Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents - The Chemical Society of Japan. Available from: [Link]

-

N–H···N Hydrogen Bonds Involving Histidine Imidazole Nitrogen Atoms: A New Structural Role for Histidine Residues in Proteins - ACS Publications. Available from: [Link]

-

Analytical techniques for peptide-based drug development: Characterization, stability and quality control - International Journal of Science and Research Archive. Available from: [Link]

-

Kinetics of hydrolysis and methyl esterification for biodiesel production in two-step supercritical methanol process - ResearchGate. Available from: [Link]

-

Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study - National Institutes of Health (NIH). Available from: [Link]

-

Susceptible amino acids to chemical degradation - ResearchGate. Available from: [Link]

-

Kinetic studies in ester hydrolysis - Indian Academy of Sciences. Available from: [Link]

-

Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase - Open Access Pub. Available from: [Link]

-

Forced Degradation Studies for Biopharmaceuticals - Pharmaceutical Technology. Available from: [Link]

-

HPLC Analysis and Purification of Peptides - National Institutes of Health (NIH). Available from: [Link]

-

ICH Topic Q 1 A (R2) - Stability testing of new drug substances and products - GOV.UK. Available from: [Link]

-

Structure of the histidine molecule showing the imidazole ring, amino, carboxyl groups, and metal ion (M) binding sites. - ResearchGate. Available from: [Link]

-

(PDF) Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study - ResearchGate. Available from: [Link]

-

How Does Histidine Safeguard Antibody Drug Stability? - AVT Pharmaceutical. Available from: [Link]

-

Methyl L-histidinate hydrochloride - PubChem. Available from: [Link]

-

Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - SlideShare. Available from: [Link]

-

Quality Guidelines - ICH. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Imidazole - Wikipedia [en.wikipedia.org]

- 3. Histidine - Wikipedia [en.wikipedia.org]

- 4. bachem.com [bachem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 32. The kinetics of the alkaline hydrolysis of esters and amides of 1- and 2-naphthoic acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 7. Selective oxidation of imidazole ring in histidine residues by the ascorbic acid-copper ion system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. database.ich.org [database.ich.org]

- 9. biopharminternational.com [biopharminternational.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biopharmaspec.com [biopharmaspec.com]

- 12. researchgate.net [researchgate.net]

- 13. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]

- 14. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 15. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]

- 16. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. researchgate.net [researchgate.net]

- 19. Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. How Dose Histidine Safeguard Antibody Drug Stability?-AVT [avt-pharma.com]

- 22. researchgate.net [researchgate.net]

Topic: The Role of N-Methylation of Histidine in Peptide Structure and Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic modification of peptides to enhance their therapeutic properties is a cornerstone of modern drug development. Among the various chemical alterations, N-methylation of the peptide backbone and amino acid side chains offers a powerful tool to overcome inherent pharmacokinetic limitations such as poor enzymatic stability and low membrane permeability. This guide focuses specifically on the N-methylation of the histidine imidazole side chain, a nuanced modification with profound effects on peptide structure, conformation, and biological function. We will explore the fundamental physicochemical changes induced by methylation at the N1(τ) and N3(π) positions, including altered basicity, fixed tautomerism, and modified hydrogen bonding capacity. This guide will detail how these changes translate into significant functional consequences, from modulating receptor binding affinity and specificity to enhancing proteolytic resistance. Authored from the perspective of a Senior Application Scientist, this document provides not only the theoretical underpinnings but also field-proven insights and detailed experimental protocols for the synthesis, characterization, and functional evaluation of histidine-methylated peptides.

Introduction: The Subtle Power of a Methyl Group

Peptides represent a highly attractive class of therapeutics due to their high specificity and low off-target toxicity. However, their progression from promising leads to clinical candidates is often hampered by poor drug-like properties. The peptide backbone is susceptible to rapid cleavage by proteases, and its high polarity frequently prevents passive diffusion across cellular membranes, limiting oral bioavailability. Nature itself provides a blueprint for overcoming these challenges through post-translational modifications (PTMs). Histidine methylation, a PTM once considered obscure, is now recognized as a widespread and functionally significant modification in cellular processes, regulating everything from cytoskeletal dynamics to gene expression.[1][2] By mimicking this natural strategy, medicinal chemists can strategically introduce methyl groups onto histidine residues to fine-tune a peptide's pharmacological profile. This guide serves as a comprehensive resource on the theory and application of histidine N-methylation, designed to empower researchers to leverage this modification in the rational design of next-generation peptide therapeutics.

Chapter 1: The Fundamental Biochemistry of Histidine N-Methylation

The Histidine Imidazole Ring: A Versatile Functional Group

The imidazole side chain of histidine is unique among the natural amino acids. With a pKa of approximately 6.0, it can act as both a hydrogen bond donor and acceptor at physiological pH, enabling it to play critical roles in enzyme catalysis and receptor-ligand interactions.[3] The imidazole ring exists in two neutral tautomeric forms: Nτ-H (tele), where the nitrogen further from the Cβ is protonated, and Nπ-H (pros), where the nitrogen closer to the Cβ is protonated. The Nτ-H tautomer is generally more stable in solution.[3] This tautomeric equilibrium is fundamental to its chemical versatility.

The Chemistry of N-Methylation

N-methylation permanently alters this equilibrium by adding a methyl group to one of the two imidazole nitrogens, resulting in Nτ-methylhistidine (1-methylhistidine) or Nπ-methylhistidine (3-methylhistidine).[4] This seemingly minor addition has major stereoelectronic consequences.

-

Fixed Tautomeric State: Methylation locks the imidazole ring into a single tautomeric form, eliminating its ability to switch between protonation states.[1][5]

-

Increased Basicity: The electron-donating nature of the methyl group increases the pKa of the remaining non-methylated nitrogen, making the imidazole ring more basic and more likely to be protonated at physiological pH.[1]

-

Blocked Hydrogen Bonding: The methylated nitrogen can no longer act as a hydrogen bond donor, a critical alteration that reduces a peptide's polar surface area and can drastically change its interaction with biological targets and water molecules.[6]

-

Steric Bulk: The methyl group introduces steric hindrance, which can influence local peptide conformation and prevent enzymatic degradation.[5]

Caption: Chemical structures of unmethylated, Nτ-methylated, and Nπ-methylated histidine.

The Enzymatic Machinery

In nature, histidine methylation is catalyzed by S-adenosylmethionine (SAM)-dependent methyltransferases (MTases). These enzymes exhibit high specificity for the nitrogen atom they target and the surrounding amino acid sequence.[1]

-

N1 (Nτ) Methyltransferases: METTL9 is a recently identified human MTase that specifically methylates the N1 position of the second histidine in a "His-x-His" (HxH) motif, where 'x' is a small residue.[5][7]

-

N3 (Nπ) Methyltransferases: SETD3 and METTL18 are known to catalyze methylation at the N3 position. SETD3, for example, is responsible for the N3-methylation of His73 on β-actin, a modification crucial for actin filament stabilization.[4][5]

Understanding these recognition motifs provides a rationale for the natural occurrence of histidine methylation and can inspire the placement of this modification in peptide drug design.

Key Physicochemical Consequences of Methylation

The introduction of a methyl group to the histidine side chain brings about new biochemical properties that can be exploited in drug design.[5] These changes are summarized below.

| Property | Unmethylated Histidine | N-Methylated Histidine | Rationale & Implication |

| Tautomerism | Exists in equilibrium | Fixed tautomer | Loss of chemical ambiguity; predictable H-bonding pattern.[1][5] |

| Basicity (pKa) | ~6.0 | Increased | More positive charge at pH 7.4; alters electrostatic interactions.[1] |

| H-Bonding | Donor & Acceptor | Acceptor only | Reduces polar surface area; can improve membrane permeability.[6] |

| Hydrophobicity | Moderate | Increased | Enhances lipophilicity; can improve cell penetration and half-life.[1][5] |

| Volume | Standard | Increased | Introduces steric bulk; can enhance receptor fit or block proteolysis.[5] |

| Metal Chelation | Efficient | Potentially altered | Can modulate activity of metallo-peptides.[5][7] |

Chapter 2: Impact on Peptide Structure and Conformation

N-methylation imposes significant conformational constraints on peptides, which can be leveraged to lock a peptide into its bioactive shape.

Local and Global Conformational Effects

Backbone N-methylation is well-known to facilitate the formation of cis-amide bonds, a conformational feature that can induce turns and control the overall topology of cyclic peptides.[6] While side-chain methylation on histidine does not directly alter the backbone amide, its steric bulk and modified electronic properties can have significant long-range effects. By preventing hydrogen bonding and introducing steric clashes, histidine methylation can restrict the allowable Ramachandran space of adjacent residues and favor specific side-chain rotamers, thereby influencing the peptide's overall secondary and tertiary structure.[6]

Workflow for Structural Analysis

Determining the precise structural impact of histidine methylation requires a combination of experimental and computational techniques. A self-validating workflow ensures that the derived structural models are robust and accurately reflect the peptide's behavior in solution.

Caption: A workflow for the structural analysis of N-methylated histidine peptides.

Chapter 3: Functional Consequences for Bioactivity and Pharmacokinetics

The structural changes induced by histidine N-methylation translate directly into altered functional properties, which are of paramount interest to drug developers.

Modulating Receptor Binding and Specificity

The impact of N-methylation on receptor binding is context-dependent and can be profound.[8]

-

Enhanced Affinity: If the native histidine side chain is not involved in a critical hydrogen bond donation, the increased hydrophobicity and conformational pre-organization from methylation can lead to a more favorable binding entropy and enhanced affinity.

-

Diminished Affinity: Conversely, if the N-H group is a crucial hydrogen bond donor for receptor recognition, methylation will abrogate this interaction, leading to a loss of activity.[8]

-

Improved Specificity: By locking the peptide into a conformation recognized by one receptor subtype but not others, methylation can significantly improve selectivity.

Enhancing Enzymatic Stability

Peptides are rapidly degraded in vivo by proteases. N-methylation of the peptide backbone is a proven strategy to increase proteolytic resistance.[9] Side-chain methylation on a histidine residue adjacent to a cleavage site can also confer stability through steric hindrance, preventing the protease from properly docking with its substrate.

| Peptide Sequence | Modification | Half-life in Rat Serum (min) | Fold Improvement |

| Ac-Arg-His -Gly-Trp-NH₂ | None | 15 | - |

| Ac-Arg-His(1-Me) -Gly-Trp-NH₂ | Nτ-methylation | 120 | 8x |

| Ac-Arg-His(3-Me) -Gly-Trp-NH₂ | Nπ-methylation | 95 | 6.3x |

| Note: Data is illustrative and will vary based on the specific peptide sequence and protease. |

Improving Membrane Permeability

A key hurdle for many peptide drugs is their inability to cross cell membranes. N-methylation improves permeability by reducing the peptide's desolvation penalty upon entering the lipophilic membrane core. This is achieved by masking hydrogen bond donors, which form strong interactions with water. A methylated histidine side chain can "tuck" into the peptide backbone, contributing to a more compact, less polar conformation that is more amenable to passive diffusion.

Caption: N-methylation can enhance membrane permeability by favoring less polar conformations.

Chapter 4: A Practical Guide: Synthesis and Analysis

Chemical Synthesis Strategies

The synthesis of histidine-methylated peptides can be achieved through two primary routes in solid-phase peptide synthesis (SPPS).

Protocol 1: On-Resin N-Methylation of Histidine This protocol describes the methylation of a histidine residue after it has been incorporated into the growing peptide chain. The Fukuyama-Mitsunobu reaction is not ideal for histidine, so a common alternative involves activation followed by methylation. A more robust and widely used method for backbone N-methylation, which can be adapted, is the o-nitrobenzenesulfonyl (o-NBS) method. However, for side-chain methylation, direct alkylation is complex due to the nucleophilicity of both nitrogens. Therefore, the most reliable method is the incorporation of pre-methylated building blocks.

Protocol 2: Synthesis Using Pre-methylated Building Blocks This is the most efficient and unambiguous method. Commercially available Fmoc-His(1-Me)-OH or Fmoc-His(3-Me)-OH is used directly in a standard automated or manual SPPS protocol.

-

Resin Preparation: Swell the appropriate solid support (e.g., Rink Amide resin for C-terminal amides) in dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group from the resin or the previously coupled amino acid. Wash thoroughly with DMF.

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the desired Fmoc-amino acid (3 eq) with a coupling reagent such as HBTU (2.9 eq) and a base like diisopropylethylamine (DIPEA) (6 eq) in DMF for 5 minutes.

-

For coupling the Fmoc-His(1-Me)-OH or Fmoc-His(3-Me)-OH , use the same procedure. Causality Note: Pre-activation is crucial for efficient amide bond formation, especially for sterically hindered amino acids.

-

Add the activated amino acid solution to the deprotected resin and allow it to react for 1-2 hours.

-

-

Monitoring: Perform a Kaiser test or Chloranil test to confirm the completion of the coupling reaction. A negative result (yellow beads for Kaiser) indicates a free primary amine is no longer present and the coupling is complete.

-

Capping (Optional): To block any unreacted amines, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 10 minutes. This step is critical for ensuring the purity of the final product.

-

Cycle Repetition: Repeat steps 2-5 for each amino acid in the sequence.

-

Final Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: Confirm the mass and purity of the final peptide using Liquid Chromatography-Mass Spectrometry (LC-MS).

Biophysical and Structural Characterization

Protocol 3: Mass Spectrometry for Identification Mass spectrometry is the gold standard for verifying the successful incorporation of the methyl group.

-

Sample Preparation: Prepare a 1 mg/mL solution of the purified peptide in 50:50 acetonitrile/water with 0.1% formic acid.

-

Instrumentation: Use an electrospray ionization (ESI) mass spectrometer.

-

Analysis:

-

Acquire the full MS spectrum. The observed mass should correspond to the calculated mass of the methylated peptide (unmethylated mass + 14.0156 Da).

-

Perform tandem MS (MS/MS) to confirm the location of the methylation. The fragmentation pattern will show a mass shift on the histidine immonium ion (to m/z 124.0869) and on the b- and y-ions containing the modified histidine residue.[4] Trustworthiness Note: The presence of the diagnostic immonium ion provides very high confidence in localizing the modification to the histidine side chain.[4]

-

Functional Assays

Protocol 4: In Vitro Proteolytic Stability Assay This assay compares the degradation rate of the methylated peptide to its unmethylated counterpart.

-

Reagent Preparation:

-

Prepare a 1 mg/mL stock solution of the methylated and unmethylated peptides in an appropriate buffer (e.g., PBS, pH 7.4).

-

Prepare a solution of the target protease (e.g., trypsin, chymotrypsin) or human serum at a relevant concentration.

-

-

Incubation:

-

At time t=0, mix the peptide solution with the protease/serum solution at a defined ratio (e.g., 1:100 enzyme:substrate) at 37°C.

-

Take aliquots at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).

-

-

Quenching: Immediately stop the enzymatic reaction in each aliquot by adding an equal volume of a quenching solution (e.g., 10% TFA or 100% acetonitrile).

-

Analysis: Analyze the amount of remaining intact peptide in each quenched sample by RP-HPLC or LC-MS.

-

Data Interpretation: Plot the percentage of intact peptide versus time. Calculate the half-life (t₁/₂) for each peptide from the degradation curve. A longer half-life indicates increased stability.

Conclusion and Future Outlook

N-methylation of histidine is a potent, multi-functional modification that offers a sophisticated method for enhancing the therapeutic potential of peptides. By providing precise control over a peptide's physicochemical properties, conformation, and stability, this strategy enables the rational design of drug candidates with improved pharmacokinetic profiles. The continued discovery of new histidine methyltransferases and demethylases in biology suggests a complex regulatory role for this PTM, sometimes referred to as a "histidine code," which will undoubtedly inspire new avenues in drug development.[2][10] As analytical techniques become more sensitive and synthetic methods more robust, the strategic application of histidine N-methylation is poised to become an indispensable tool in the arsenal of peptide medicinal chemists, paving the way for novel therapeutics that can overcome long-standing pharmacological barriers.

References

-

Title: Molecular basis for protein histidine N1-specific methylation of the “His-x-His” motifs by METTL9 Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Biochemistry of protein histidine methylation. Structure of the... Source: ResearchGate URL: [Link]

-

Title: Enzymology and significance of protein histidine methylation Source: ResearchGate URL: [Link]

-

Title: Discovery of histidine methylation as a new post-translational modification of histone proteins Source: EurekAlert! URL: [Link]

-

Title: Molecular basis for protein histidine N1-specific methylation of the “His-x-His” motifs by METTL9 Source: ResearchGate URL: [Link]

-

Title: N-Methylation of Peptides: A New Perspective in Medicinal Chemistry Source: ResearchGate URL: [Link]

-

Title: Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique Source: ACS Publications URL: [Link]

-

Title: Histamine Source: Wikipedia URL: [Link]

-

Title: On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Histidine Nτ-methylation identified as a new posttranslational modification in histone H2A at His-82 and H3 at His-39 Source: National Institutes of Health (NIH) URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Discovery of histidine methylation as a new post-translational modification of histone proteins | EurekAlert! [eurekalert.org]

- 3. Histamine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Molecular basis for protein histidine N1-specific methylation of the “His-x-His” motifs by METTL9 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Histidine Nτ-methylation identified as a new posttranslational modification in histone H2A at His-82 and H3 at His-39 - PMC [pmc.ncbi.nlm.nih.gov]

N-α-Methyl-L-histidine Methyl Ester Hydrochloride: A Versatile Tool in Modern Biochemical Research

Abstract

N-α-Methyl-L-histidine methyl ester hydrochloride (N-Me-His-OMe HCl) has emerged as a pivotal, multifaceted tool in biochemical research and drug discovery. This technical guide provides an in-depth exploration of its core applications, moving beyond a simple cataloging of uses to delve into the mechanistic rationale behind its utility. We will navigate its crucial role in advanced peptide synthesis, its application as a probe in enzymology, its function as a ligand in bioinorganic chemistry, and its relevance in the study of post-translational modifications and drug development. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this specialized amino acid derivative to advance their scientific inquiries.

Introduction: The Significance of N-Methylation in Histidine Analogs

Histidine, with its imidazole side chain, plays a critical role in a vast array of biological processes, including enzymatic catalysis, metal ion coordination, and protein-protein interactions. The strategic modification of this versatile amino acid provides researchers with powerful tools to dissect and manipulate these processes. N-α-methylation, the addition of a methyl group to the alpha-amino group of the histidine backbone, imparts significant alterations to the molecule's physicochemical properties.

The primary advantages of N-methylation include:

-

Enhanced Metabolic Stability: The N-methyl group provides steric hindrance, shielding the adjacent peptide bond from proteolytic degradation by exopeptidases and endopeptidases. This increased resistance to enzymatic cleavage significantly enhances the in vivo half-life of peptides incorporating N-methylated amino acids.[1]

-

Improved Membrane Permeability: The replacement of an amide proton with a methyl group reduces the hydrogen bonding capacity of the peptide backbone.[1] This increase in lipophilicity can facilitate passive diffusion across cellular membranes, a critical factor for the bioavailability of peptide-based therapeutics.[2]

-

Conformational Constraint: The steric bulk of the methyl group restricts the conformational freedom of the peptide backbone, which can favor specific secondary structures. This can be exploited to lock a peptide into its bioactive conformation, potentially increasing its affinity and selectivity for a target receptor.

The hydrochloride salt form of N-α-Methyl-L-histidine methyl ester enhances its stability and solubility in aqueous solutions, making it a convenient reagent for a variety of biochemical applications.[3]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of N-Me-His-OMe HCl is essential for its effective application.

| Property | Value | Source |

| Synonyms | N-Me-L-His-OMe·HCl, Nα-Methyl-L-histidine methyl ester hydrochloride | [3] |

| CAS Number | 118384-75-1 | [3] |

| Molecular Formula | C₈H₁₄ClN₃O₂ | [3] |

| Molecular Weight | 219.67 g/mol | [3] |

| Appearance | White to off-white powder | [3] |

| Storage | Store at -20°C | [3] |

Analytical Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the identity and purity of N-Me-His-OMe HCl. Key characteristic signals include the N-methyl singlet, the methoxy singlet, and the protons of the imidazole ring and the amino acid backbone.[4][5]

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound.[5]

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a standard method for assessing the purity of N-Me-His-OMe HCl and for monitoring its incorporation into peptides.[1]

Core Applications in Biochemical Research

Advanced Peptide Synthesis

The incorporation of N-methylated amino acids into peptides is a powerful strategy for enhancing their therapeutic potential. However, the steric hindrance of the N-methyl group presents challenges for peptide coupling reactions.[6]

Causality Behind Experimental Choices:

The primary challenge in coupling an amino acid to an N-methylated residue is the reduced nucleophilicity of the secondary amine. This necessitates the use of more potent coupling reagents and optimized reaction conditions to achieve high coupling efficiencies and minimize side reactions, such as racemization.[6] For histidine derivatives, the imidazole side chain can also contribute to racemization, requiring careful selection of protecting groups and coupling strategies.[7]

Experimental Protocol: Incorporation of Fmoc-Nα-Me-His(Trt)-OH in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a general procedure for the incorporation of N-methylated histidine into a peptide sequence on a solid support using Fmoc chemistry.

Materials:

-

Fmoc-Nα-Me-His(Trt)-OH

-

Rink Amide resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, 20% (v/v) in DMF

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Cold diethyl ether

Workflow Diagram:

Sources

- 1. koreascience.kr [koreascience.kr]

- 2. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification and analytical characterization of seven NPS, by combination of 1H NMR spectroscopy, GC-MS and UPLC-MS/MS®, to resolve a complex toxicological fatal case - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Effects of N-Methylation on Peptide-Protein Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

The modification of peptides to enhance their therapeutic properties is a cornerstone of modern drug development. Among various chemical strategies, N-methylation of the peptide backbone stands out as a particularly powerful tool. This modification, the substitution of an amide proton with a methyl group, imparts profound changes to a peptide's conformational flexibility, proteolytic stability, and membrane permeability.[1] This guide provides a comprehensive exploration of the multifaceted effects of N-methylation on peptide-protein interactions. We will delve into the fundamental molecular principles governing these changes, detail robust experimental workflows for the synthesis and analysis of N-methylated peptides, and discuss the strategic implications for designing next-generation peptide therapeutics.

Introduction: Overcoming the Challenges of Peptide Therapeutics

Peptides are highly sought-after therapeutic candidates due to their specificity and potency in modulating biological processes.[2] However, their clinical translation is often hampered by inherent weaknesses, including rapid degradation by proteases and poor oral bioavailability.[2][3] N-methylation offers a proven strategy to mitigate these issues by fundamentally altering the peptide's physicochemical properties.[4][5] This modification can lead to enhanced metabolic stability, improved cell permeability, and, crucially, refined control over the peptide's interaction with its protein target.[1][5][6]

The core principle of N-methylation's effectiveness lies in its ability to introduce localized conformational constraints.[6] By replacing the amide hydrogen, N-methylation eliminates a key hydrogen bond donor, which can disrupt or stabilize specific secondary structures like β-turns and helices.[6] This structural rigidification can pre-organize the peptide into its bioactive conformation, potentially leading to higher binding affinity and selectivity.[5][7]

The Molecular Impact of N-Methylation

The introduction of a methyl group to the peptide backbone nitrogen atom initiates a cascade of structural and energetic consequences that collectively influence the peptide's behavior.

Conformational Control and Pre-organization

N-methylation introduces steric hindrance that restricts the rotation around the peptide bond, thereby reducing the conformational freedom of the peptide backbone.[6] This restriction can be strategically employed to favor a specific conformation that is optimal for binding to a target protein. By locking the peptide into a bioactive conformation, the entropic penalty of binding is reduced, which can lead to a significant increase in binding affinity.

Disruption of Hydrogen Bonding

The substitution of the amide proton with a methyl group removes a hydrogen bond donor.[6] This has two major implications:

-

Disruption of Internal Hydrogen Bonds: It can prevent the formation of internal hydrogen bonds that might stabilize non-bioactive conformations.

-

Reduced Solvation: The loss of a hydrogen bond donor reduces the peptide's ability to interact with water molecules, thereby increasing its lipophilicity.[6] This is a key factor in improving passive diffusion across cell membranes.[6]

Enhanced Proteolytic Resistance

The steric bulk of the methyl group can effectively shield the adjacent peptide bond from the active sites of proteolytic enzymes, leading to a dramatic increase in the peptide's metabolic stability and in vivo half-life.[1][4][6]

The multifaceted effects of N-methylation are visually summarized in the diagram below.

Caption: Core effects of N-methylation on peptide properties.

Experimental Workflows for the Study of N-Methylated Peptides

A systematic investigation of N-methylation requires a robust pipeline of synthesis, purification, and analysis.

Synthesis of N-Methylated Peptides

The synthesis of N-methylated peptides presents unique challenges, primarily due to the decreased reactivity of the N-methylated amino group.[4] Solid-phase peptide synthesis (SPPS) is the method of choice, and several strategies have been developed to efficiently incorporate N-methylated residues.[1][4]

Protocol: On-Resin N-Methylation using the Fukuyama-Mitsunobu Reaction